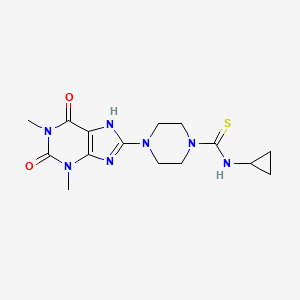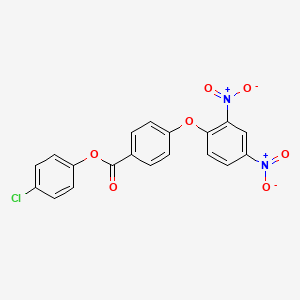
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group and a dinitrophenoxy group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate typically involves the reaction of 4-chlorophenol with 4-(2,4-dinitrophenoxy)benzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is purified using industrial-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl benzoate: Similar structure but lacks the dinitrophenoxy group.
4-(2,4-Dinitrophenoxy)benzoic acid: Similar structure but lacks the chlorophenyl group.
2,4-Dinitrophenyl ethers: Compounds with similar dinitrophenoxy groups but different aromatic substituents.
Uniqueness
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate is unique due to the presence of both chlorophenyl and dinitrophenoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H11ClN2O7 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 4-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C19H11ClN2O7/c20-13-3-8-16(9-4-13)29-19(23)12-1-6-15(7-2-12)28-18-10-5-14(21(24)25)11-17(18)22(26)27/h1-11H |
Clave InChI |
GHAQGIDTMLWUBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)
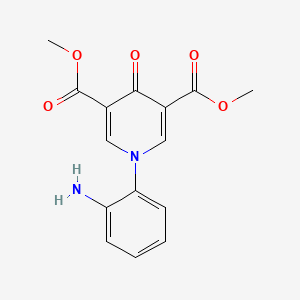
![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
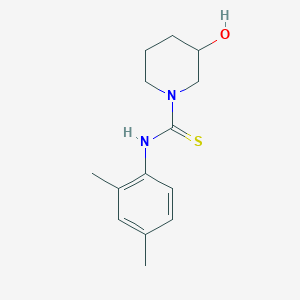
![N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10869843.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B10869860.png)

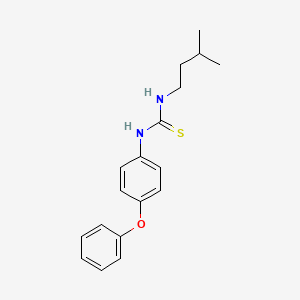

![7-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10869871.png)
![3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
